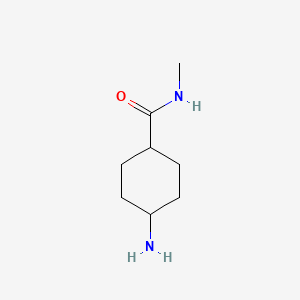

4-amino-N-methylcyclohexane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

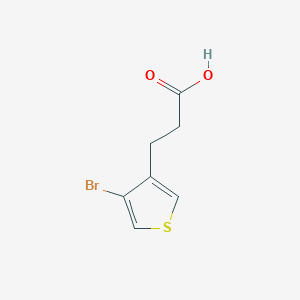

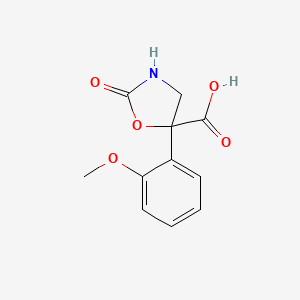

4-amino-N-methylcyclohexane-1-carboxamide is a chemical compound with the CAS Number: 1016516-03-2 . Its molecular weight is 156.23 . The IUPAC name for this compound is 4-amino-N-methylcyclohexanecarboxamide .

Molecular Structure Analysis

The InChI code for 4-amino-N-methylcyclohexane-1-carboxamide is 1S/C8H16N2O/c1-10-8(11)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3,(H,10,11) . This indicates that the molecule consists of a cyclohexane ring with an amino group and a carboxamide group attached.Applications De Recherche Scientifique

Hydrogen Bonding in Anticonvulsant Enaminones

Research on enaminones, which are related to 4-amino-N-methylcyclohexane-1-carboxamide, focuses on their hydrogen bonding and molecular structure, highlighting their potential in anticonvulsant applications. The study of three anticonvulsant enaminones demonstrated the importance of intramolecular and intermolecular hydrogen bonding, which could influence the bioactivity of compounds similar to 4-amino-N-methylcyclohexane-1-carboxamide (Kubicki, Bassyouni, & Codding, 2000).

Synthesis of Radiopharmaceutical Precursors

Efficient synthesis methods for compounds structurally related to 4-amino-N-methylcyclohexane-1-carboxamide have been developed for the production of radiopharmaceuticals. An example is the precursor synthesis for [18F]Mefway, which is used in imaging 5-HT1A receptors, demonstrating the chemical's utility in medical imaging applications (Choi et al., 2010).

Tranexamic Acid in Dermatological Applications

Tranexamic acid, a compound with structural similarities, shows effectiveness in dermatological applications, such as suppressing UVB eye irradiation-induced melanocyte activation, which is essential for skin whitening care. This highlights the potential of similar compounds in dermatology (Hiramoto et al., 2014).

Catalytic Aminocarbonylation

Aminocarbonylation reactions involving amino acid esters showcase the catalytic applications of compounds related to 4-amino-N-methylcyclohexane-1-carboxamide. These reactions are crucial for synthesizing carboxamide derivatives, indicating the compound's role in facilitating complex chemical transformations (Müller et al., 2005).

Polyamidoimides from Amino Acids

Research into polyamidoimides based on amino acids, including those containing cyclohexane fragments, explores the synthesis and properties of novel polymeric materials. These materials exhibit enhanced heat resistance and solubility in organic solvents, underscoring the potential of 4-amino-N-methylcyclohexane-1-carboxamide derivatives in polymer science (Subbotina et al., 2015).

Propriétés

IUPAC Name |

4-amino-N-methylcyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-10-8(11)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAXLXOXUTWMSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCC(CC1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801241625 |

Source

|

| Record name | Cyclohexanecarboxamide, 4-amino-N-methyl-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-methylcyclohexane-1-carboxamide | |

CAS RN |

1799580-72-5 |

Source

|

| Record name | Cyclohexanecarboxamide, 4-amino-N-methyl-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

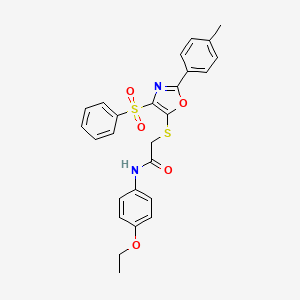

![Ethyl 4-{[(2,5-dioxo-1-imidazolidinyl)acetyl]amino}benzoate](/img/structure/B2864153.png)

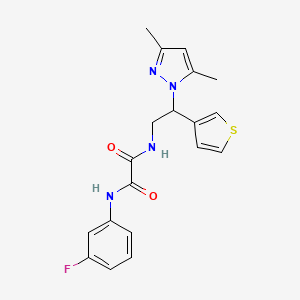

![(5E)-5-{[(4-chlorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2864154.png)

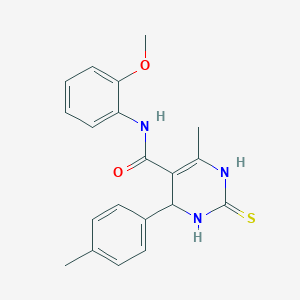

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea](/img/structure/B2864164.png)

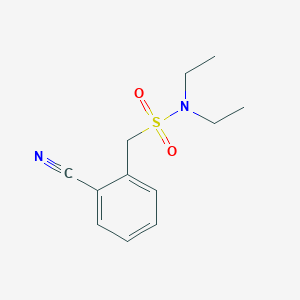

![5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione](/img/structure/B2864170.png)

![3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide](/img/structure/B2864171.png)